2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine
Description
The compound 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrimidine core linked to a piperazine ring. The piperazine is further substituted with a 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl group. This structure combines electron-rich aromatic systems (pyrimidine, thiophene) with a flexible piperazine spacer, making it a candidate for diverse biological interactions. Its molecular formula is C21H22N4O3S, with a molecular weight of 410.49 g/mol .
Key structural features include:
- Piperazine linker: A six-membered diamine ring that enhances solubility and provides conformational flexibility.
- Thiophene-pyrazole-carbonyl moiety: A fused heterocyclic system (thiophene-pyrazole) with a carbonyl group, introducing both lipophilic and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C16H16N6OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H16N6OS/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20) |
InChI Key |
PXEMIGZUPRDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Piperazine Moiety: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling with Pyrimidine: The final step involves the coupling of the piperazine derivative with a pyrimidine ring, which can be facilitated by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its pharmacological properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Heterocycles from Molecules (2012)
and describe compounds with piperazine-linked benzo[b]thiophene-propanone/propanol derivatives. While these share the piperazine scaffold, their core structures and substituents differ significantly:
Key Observations :
- Core Structure: The target compound’s pyrimidine core contrasts with the benzo[b]thiophene systems in and .
- Substituent Effects : The thiophene-pyrazole-carbonyl group in the target compound introduces greater steric bulk and lipophilicity compared to the simpler fluorophenyl or methoxyphenyl groups in . This may influence pharmacokinetic properties like membrane permeability.
- Functional Groups: The carbonyl group in the target compound (vs. propanol in ) increases electrophilicity, making it more reactive toward nucleophiles such as amino or thiol groups in enzymes .
Pyrazolo-Pyrimidine/Thieno-Pyrimidine Hybrid ()
The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine features a fused pyrazolo-pyrimidine and thieno-pyrimidine system. Unlike the target compound, it lacks a piperazine linker but shares a pyrimidine backbone.
Comparison Highlights :
- Electronic Properties: The fused thieno-pyrimidine system in is highly conjugated, leading to extended π-electron delocalization. This contrasts with the target compound’s isolated pyrimidine and thiophene rings, which may reduce overall planarity.
- Synthetic Pathway : employs a Vilsmeier–Haack reaction for formylation, followed by cyclization with ammonium carbonate. The target compound’s synthesis (inferred from ) likely involves coupling a pre-formed thiophene-pyrazole-carbonyl intermediate to a piperazine-pyrimidine precursor.
Piperazine-Pyrimidine Derivatives with Varied Substituents
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()
This compound replaces the thiophene-pyrazole group with a benzodioxolylmethyl substituent.
Letermovir ()
Letermovir, an antiviral agent, shares a piperazine-pyrimidine backbone but incorporates a trifluoromethylphenyl group and a methoxyphenyl substituent.
| Property | Target Compound | Letermovir |
|---|---|---|
| Molecular Weight | 410.49 g/mol | 572.55 g/mol |
| Key Substituents | Thiophene-pyrazole-carbonyl | Trifluoromethyl, methoxyphenyl |
| Solubility | Not reported | Very slightly soluble in water |
Letermovir’s higher molecular weight and trifluoromethyl group enhance metabolic stability but reduce solubility, illustrating how substituent choice balances pharmacokinetic parameters .
Structural and Functional Implications
Hydrogen Bonding and Crystal Packing
The target compound’s pyrimidine and carbonyl groups can act as hydrogen-bond acceptors, while the pyrazole N–H serves as a donor. This contrasts with:
- Compounds: Propanone/propanol derivatives rely on ketone/alcohol groups for H-bonding.
- Compound : Benzodioxole oxygens provide strong H-bond acceptor sites.
Crystal packing patterns (via Mercury CSD, ) would differ due to these variations, affecting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
